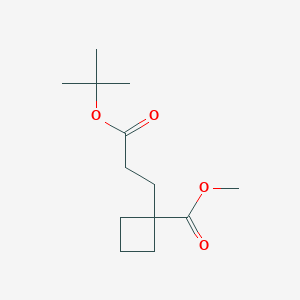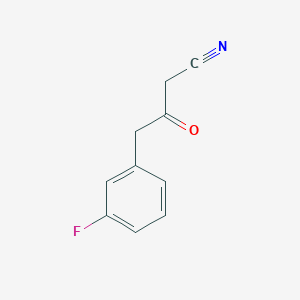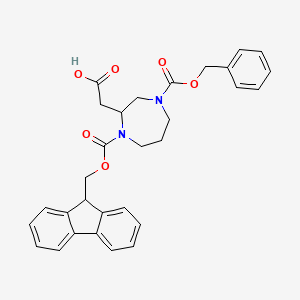
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic compound with a molecular formula of C30H30N2O6 and a molecular weight of 514.57 g/mol . This compound is characterized by the presence of fluorenyl, benzyloxy, and diazepane groups, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group and benzyloxycarbonyl (Cbz) protection for the carboxyl group . The synthesis may proceed through the formation of mixed anhydrides or acid chlorides, followed by coupling reactions with diazepane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorenyl and benzyloxy groups can facilitate binding to proteins and enzymes, modulating their activity. The diazepane ring may interact with receptors or ion channels, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid
- 2-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid
Uniqueness
What sets 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid apart is its unique combination of fluorenyl, benzyloxy, and diazepane groups. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C30H30N2O6 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonyl-1,4-diazepan-2-yl]acetic acid |
InChI |
InChI=1S/C30H30N2O6/c33-28(34)17-22-18-31(29(35)37-19-21-9-2-1-3-10-21)15-8-16-32(22)30(36)38-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h1-7,9-14,22,27H,8,15-20H2,(H,33,34) |
InChIキー |
LCIAWWGZKGZJCS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


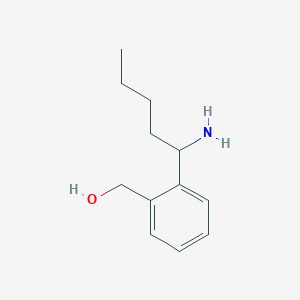
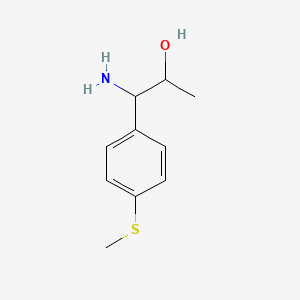
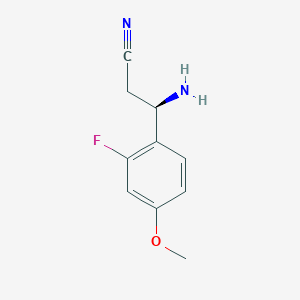
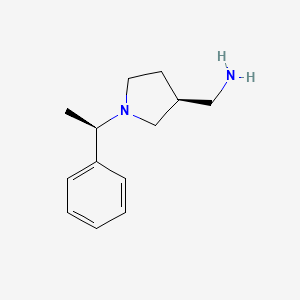
![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)

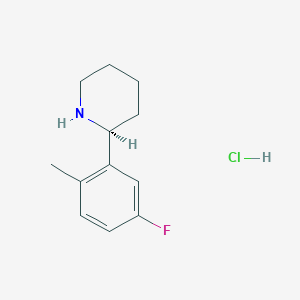

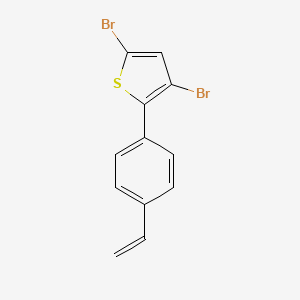
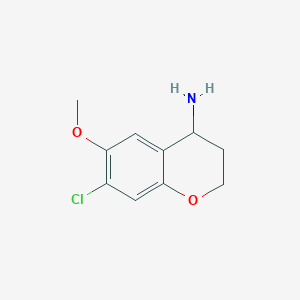
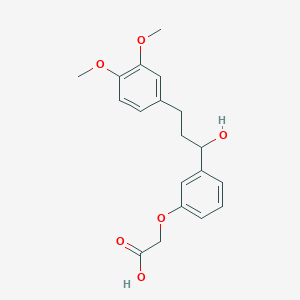
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
